Sulfadiazine
Overview
Description
Sulfadiazine is an oral sulfonamide antibacterial agent . It is used to treat or prevent infections in many different parts of the body . It belongs to the group of medicines known as sulfonamide antibiotics and works by preventing the growth of bacteria .
Synthesis Analysis
The synthesis of new bioprecursor prodrugs of sulfadiazine has been established. The first prodrug was synthesized via the coupling of diazonium salt of sulfadiazine with ethyl acetoacetate in AcONa at 0 °C. The second prodrug, sulfadiazine-pyrazole, was furnished via cyclocondensation of the hydrazono derivative .
Molecular Structure Analysis
Sulfadiazine has a molecular formula of C10H10N4O2S . Its molecular structure modification has been investigated by coordination to either η6-cymene Ru (II) or η5-Cp* Rh (III) motif .
Chemical Reactions Analysis
Sulfadiazine has been studied for its degradation performance. A composite catalytic material g-C3N4/Ag/γ-FeOOH was prepared and showed superior degradation effect on Sulfadiazine than g-C3N4 and γ-FeOOH .
Physical And Chemical Properties Analysis
Sulfadiazine is not readily biodegradable. Its solubility was enhanced when complexed with βCD and a binding constant of 282 M −1 at neutral pH was estimated .
Scientific Research Applications
Sorption and Desorption in Soils
Sulfadiazine's interaction with soil is a critical factor in understanding its environmental fate. Studies have shown that sulfadiazine exhibits varying degrees of sorption across different soil types, influenced by soil physicochemical properties and the presence of manure. The sorption process is crucial for assessing the risk of sulfadiazine runoff and leaching into water bodies. Notably, the presence of manure can significantly enhance sulfadiazine's sorption to soil particles, potentially reducing its mobility and environmental impact (Sukul et al., 2008).
Biodegradation and Microbial Community Impact
The biodegradation of sulfadiazine in environmental systems, particularly under anaerobic conditions, has been a subject of interest. Anaerobic denitrifying systems have shown high efficiency in degrading sulfadiazine, with notable byproducts identified through LC-MS-MS analysis. This process not only reduces sulfadiazine's environmental presence but also impacts microbial communities involved in nitrogen cycling, such as denitrifying and desulfurizing bacteria (Zheng et al., 2020).
Environmental Implications
The presence of sulfadiazine in the environment, especially in agricultural settings, can influence the abundance and diversity of denitrifying bacteria, impacting nitrogen turnover processes. Such effects are nuanced, with the addition of sulfadiazine-contaminated manure to soils leading to shifts in microbial communities that can affect soil health and nutrient cycling (Kleineidam et al., 2010).
Safety And Hazards
Future Directions
Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .
properties
IUPAC Name |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044130 | |
Record name | Sulfadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfadiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
6.01e-01 g/L | |
Record name | Sulfadiazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00359 | |
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Record name | Sulfadiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfadiazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
Record name | Sulfadiazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00359 | |
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Product Name |
Sulfadiazine | |
CAS RN |
68-35-9 | |
Record name | Sulfadiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfadiazine [USP:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068359 | |
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Record name | Sulfadiazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00359 | |
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Record name | sulfadiazine | |
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Record name | sulfadiazine | |
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Record name | Benzenesulfonamide, 4-amino-N-2-pyrimidinyl- | |
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Record name | Sulfadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044130 | |
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Record name | Sulfadiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.623 | |
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Record name | SULFADIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N7609K889 | |
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Record name | Sulfadiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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